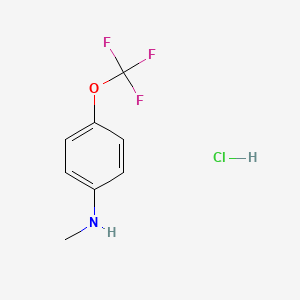

N-methyl-4-(trifluoromethoxy)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-4-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQJOXNKLIBEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681964 | |

| Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-28-2 | |

| Record name | Benzenamine, N-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride

This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of N-methyl-4-(trifluoromethoxy)aniline hydrochloride (CAS No. for free base: 41419-59-4). This compound is a valuable fluorinated building block in medicinal chemistry and materials science, where the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental decisions.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the selective N-methylation of the starting material, 4-(trifluoromethoxy)aniline. The second stage is the conversion of the resulting secondary amine (a free base) into its stable, crystalline hydrochloride salt.

The chosen methylation strategy is a modern, ruthenium-catalyzed reaction using methanol as the C1 source. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is advantageous due to its high atom economy, use of a relatively benign methylating agent (methanol), and excellent selectivity, which minimizes over-methylation to the tertiary amine.[2] The final step, salt formation, facilitates isolation, purification, and improves the handling characteristics of the final product.

Visualized Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part A: N-Methylation of 4-(trifluoromethoxy)aniline

This protocol is adapted from established methods for the N-methylation of anilines using ruthenium catalysis and methanol.[2][3] The catalyst facilitates the dehydrogenation of methanol to formaldehyde in situ, which then undergoes reductive amination with the aniline.

Core Directive: The key to this reaction's success is maintaining an inert atmosphere to protect the catalyst and ensuring the base is sufficiently strong to facilitate the catalytic cycle.

Step-by-Step Protocol:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add a suitable ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%) and cesium carbonate (Cs₂CO₃, 0.5 equivalents) as the base.[3]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-(trifluoromethoxy)aniline (1.0 equivalent) followed by anhydrous methanol (serving as both reactant and solvent, approx. 1 mL per 1 mmol of aniline).

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo to yield crude N-methyl-4-(trifluoromethoxy)aniline as an oil. The product may be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent salt formation step.

-

Part B: Preparation of the Hydrochloride Salt

Core Directive: The hydrochloride salt is formed by protonating the basic nitrogen of the synthesized amine. The choice of a non-polar solvent in which the salt is insoluble is critical for achieving high recovery through precipitation.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude N-methyl-4-(trifluoromethoxy)aniline free base from the previous step in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available, typically 2.0 M) dropwise. A white precipitate will form immediately.

-

Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum to yield this compound.

Purification by Recrystallization

Causality: Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing for the formation of a pure crystalline lattice upon cooling. For aniline hydrochlorides, toluene or an ethanol/ether mixture can be effective.[4]

Step-by-Step Protocol:

-

Place the crude hydrochloride salt in a flask.

-

Add a minimal amount of a suitable solvent (e.g., isopropanol or toluene) and heat the mixture to boiling until all the solid dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Comprehensive Characterization

A battery of analytical techniques is required to unambiguously confirm the structure, identity, and purity of the synthesized this compound.

Visualized Characterization Workflow

Caption: Analytical workflow for product validation.

Expected Analytical Data

The following table summarizes the expected characterization data for the final product.

| Analysis Technique | Parameter | Expected Result | Rationale & Interpretation |

| Appearance | Physical State | White to off-white crystalline solid | The ionic nature of the hydrochloride salt typically results in a solid, crystalline material. |

| Melting Point | Temperature Range | Sharp, defined range (e.g., 200-205 °C) | A narrow melting point range is a strong indicator of high purity. Impurities typically broaden and depress the melting point. |

| ¹H NMR | Chemical Shifts (δ) | δ ~7.0-7.5 (m, 4H, Ar-H), δ ~3.0 (s, 3H, N-CH₃). A broad singlet for the N⁺-H₂ protons will also be present, potentially downfield. | The aromatic protons will appear as a multiplet. The N-methyl group will be a singlet. The ammonium protons are exchangeable and may appear as a broad peak. |

| ¹³C NMR | Chemical Shifts (δ) | δ ~115-145 (Ar-C), δ ~121 (q, -OCF₃), δ ~30 (N-CH₃) | Expect four distinct aromatic carbon signals plus the methyl carbon. The carbon of the -OCF₃ group will appear as a quartet due to coupling with fluorine. |

| ¹⁹F NMR | Chemical Shift (δ) | Singlet around δ -58 to -60 ppm | The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a single sharp peak. |

| FT-IR | Wavenumbers (cm⁻¹) | 2400-2800 (broad, N⁺-H₂ stretch), ~1600 (C=C stretch), ~1250 (C-O-C stretch), ~1160 (C-F stretch) | The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of an ammonium salt. Strong C-F and C-O-C stretches confirm the presence of the trifluoromethoxy group. |

| Mass Spec. (ESI+) | m/z | ~192.06 [M+H]⁺ | In electrospray ionization, the detected species will be the protonated free base (C₈H₉F₃NO⁺), not the intact salt. The calculated exact mass is 192.0636. |

Safety, Handling, and Storage

-

Hazards: The free base, N-methyl-4-(trifluoromethoxy)aniline, is classified as toxic if swallowed, in contact with skin, and harmful if inhaled (H301, H311, H332).[5] The hydrochloride salt should be handled with similar precautions. All reagents used in the synthesis carry their own specific hazards and should be handled accordingly.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent moisture absorption and degradation.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Anomalous product obtained in N-methylation of 4-(trifluoromethyl) aniline. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved January 15, 2026, from [Link]

-

MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved January 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved January 15, 2026, from [Link]

-

ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(trifluoromethoxy)aniline Hydrochloride. Retrieved January 15, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline, HCl. Retrieved January 15, 2026, from [Link]

-

LookChem. (n.d.). Purification of Aniline. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Retrieved January 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4 [sigmaaldrich.cn]

The Discovery and Application of Trifluoromethoxy Aniline Derivatives: A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. Among the repertoire of fluorine-containing motifs, the trifluoromethoxy (-OCF3) group has emerged as a "super-substituent," imparting a unique constellation of properties that are highly advantageous for the development of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of trifluoromethoxy aniline derivatives, from the fundamental physicochemical contributions of the -OCF3 group to the sophisticated synthetic strategies required for their creation. Designed for researchers, chemists, and drug development professionals, this document offers a blend of theoretical grounding, practical synthetic protocols, and an overview of current applications, providing a comprehensive resource for harnessing the potential of this privileged structural motif.

The Trifluoromethoxy Group: A "Super-Substituent" in Modern Chemistry

The trifluoromethoxy group is increasingly recognized for its profound and beneficial impact on the properties of bioactive molecules.[1][2] Its utility stems from a unique combination of electronic and physical characteristics that distinguish it from other common substituents.

Unique Physicochemical Properties of the -OCF3 Moiety

The trifluoromethoxy group's influence on a parent molecule, such as aniline, is multifaceted:

-

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, with a Hansch-Fujita π constant of +1.04, which is greater than that of a trifluoromethyl group (+0.88) or a chlorine atom.[1] This property is critical for improving a drug candidate's ability to cross cellular membranes, which can lead to better absorption and distribution within the body.[3][4]

-

Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making the group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3][4][5] This increased stability often results in a longer in vivo half-life for drug candidates, a more predictable pharmacokinetic profile, and reduced patient dosing frequency.[3]

-

Modulation of Electronic Properties: The -OCF3 group is a potent electron-withdrawing substituent, significantly more so than a methoxy group.[3] This strong inductive effect can alter the pKa of nearby functional groups, such as the amine in aniline, and influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[5]

-

Conformational Influence: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for optimizing its fit within the binding pocket of a target protein or enzyme.

These properties are summarized in the table below, comparing the trifluoromethoxy group to other common substituents.

| Substituent | Hansch-Fujita π Constant | Electronic Effect | Relative Metabolic Stability |

| -OCF3 | +1.04 | Strongly Electron-Withdrawing | Very High |

| -CF3 | +0.88 | Strongly Electron-Withdrawing | High |

| -Cl | +0.71 | Electron-Withdrawing | Moderate |

| -OCH3 | -0.02 | Electron-Donating | Low |

| -CH3 | +0.56 | Electron-Donating | Low |

The Strategic Advantage of Trifluoromethoxy Anilines in Drug Design

Trifluoromethoxy aniline derivatives serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[6][7] Their incorporation into a molecular structure can lead to:

-

Enhanced Potency: The unique electronic and lipophilic properties can improve a drug's interaction with its biological target.[6]

-

Improved Pharmacokinetics: Enhanced metabolic stability and membrane permeability contribute to a better absorption, distribution, metabolism, and excretion (ADME) profile.[5][8]

-

Fine-Tuning of Physicochemical Properties: The -OCF3 group allows for the modulation of a molecule's properties without drastically altering its shape, a concept known as bioisosteric replacement.[4]

Synthetic Pathways to Trifluoromethoxy Aniline Derivatives

The synthesis of trifluoromethoxy anilines can be challenging due to the reactivity of the reagents involved.[9] However, a number of effective strategies have been developed, ranging from classical multi-step sequences to more modern, direct approaches.

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Significance

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest. It is a strong electron-withdrawing group and is highly lipophilic, properties that make it a valuable substituent for modulating the physicochemical and pharmacokinetic profiles of drug candidates.

N-methyl-4-(trifluoromethoxy)aniline hydrochloride presents as a key intermediate. The N-methylation of the aniline nitrogen alters its basicity and nucleophilicity compared to its primary amine counterpart. Conversion to the hydrochloride salt is a critical step for pharmaceutical development, as it typically enhances aqueous solubility and improves handling characteristics by converting a liquid free base into a crystalline solid. This guide will dissect the properties of this salt, beginning with the known characteristics of its parent free base.

Molecular Structure and Identification

The transformation from the free base to the hydrochloride salt involves a fundamental acid-base reaction where the lone pair of electrons on the secondary amine nitrogen is protonated by hydrochloric acid.

Caption: Formation of the hydrochloride salt from the free base.

Summary of Physicochemical Properties

Direct experimental data for N-methyl-4-(trifluoromethoxy)aniline HCl is limited. The following table summarizes the known properties of the free base and provides projected values for the hydrochloride salt based on chemical principles and data from analogous compounds.

| Property | N-methyl-4-(trifluoromethoxy)aniline (Free Base) | N-methyl-4-(trifluoromethoxy)aniline HCl (Salt) | Rationale for Projection |

| CAS Number | 41419-59-4[1][2][3] | Not Assigned | Salt form of CAS 41419-59-4 |

| Molecular Formula | C₈H₈F₃NO[1][3] | C₈H₉ClF₃NO | Addition of HCl |

| Molecular Weight | 191.15 g/mol [1][2] | 227.61 g/mol | Addition of HCl (36.46 g/mol ) |

| Physical Form | Liquid[1] | Crystalline Solid (Predicted) | Salt formation typically yields solids |

| Boiling Point | ~194 °C at 760 mmHg[4] | Decomposes upon heating (Predicted) | Salts generally have high melting points and decompose before boiling |

| Melting Point | N/A (Liquid) | >150 °C (Estimated) | Aniline hydrochlorides have significantly higher MPs than free bases[5] |

| Aqueous Solubility | Sparingly soluble (Predicted) | Moderately to Highly Soluble (Predicted) | Ionic salts exhibit much greater aqueous solubility than their neutral counterparts[6] |

| pKa (of conjugate acid) | ~4.0 - 4.5 (Estimated) | ~4.0 - 4.5 (Estimated) | pKa is an intrinsic property of the conjugate acid, independent of the salt form |

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

The pKa of the conjugate acid (the anilinium ion) is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding.

-

Expertise & Causality: The basicity of the aniline nitrogen is significantly reduced by the strong electron-withdrawing effect of the para-trifluoromethoxy group (-OCF₃). This effect delocalizes the nitrogen's lone pair into the aromatic ring, making it less available for protonation. However, the N-methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen, counteracting the -OCF₃ effect to some extent. For comparison, the pKa of aniline is 4.6, while the pKa of 4-trifluoromethoxyaniline is predicted to be around 3.75.[7] The N-methyl group would likely increase this value slightly, leading to an estimated pKa in the range of 4.0 to 4.5.[8][9][10][11][12] This pKa value indicates that the compound will be predominantly in its ionized (protonated) form in the acidic environment of the stomach (pH 1-2) and will transition to the neutral (free base) form in the intestines and blood (pH ~7.4).

Solubility Profile

Solubility is a gatekeeper property in drug development, impacting everything from formulation to bioavailability.

-

Expertise & Causality: The free base, N-methyl-4-(trifluoromethoxy)aniline, is a lipophilic liquid expected to have poor aqueous solubility. The conversion to the hydrochloride salt introduces ionic character, drastically increasing its affinity for polar solvents like water.[13] Aniline hydrochloride itself is highly soluble in water (1070 g/L).[14][15] While the larger organic structure of N-methyl-4-(trifluoromethoxy)aniline HCl will reduce this value, a significant enhancement in aqueous solubility over the free base is expected. This is a deliberate and crucial strategy in pharmaceutical development to enable aqueous-based formulations and improve dissolution rates.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control. The protonation of the amine nitrogen induces predictable and informative shifts in NMR and IR spectra.[7]

-

¹H NMR Spectroscopy:

-

Free Base: Expect signals for the N-methyl group (~3.0 ppm), aromatic protons (two doublets in the ~6.8-7.2 ppm range), and a broad singlet for the N-H proton.

-

HCl Salt: The most significant change is the appearance of a new, broad signal for the two N⁺-H₂ protons at a downfield chemical shift (likely >9 ppm in DMSO-d₆). The adjacent aromatic protons will also shift downfield due to the increased electron-withdrawing nature of the protonated ammonium group (-N⁺H₂-CH₃).[7][16]

-

-

¹⁹F NMR Spectroscopy: A single peak corresponding to the -OCF₃ group is expected. Its chemical shift will be sensitive to the electronic environment and can be a useful probe for confirming the structure.

-

Infrared (IR) Spectroscopy:

-

Free Base: A characteristic N-H stretch will be observed around 3400 cm⁻¹.

-

HCl Salt: The sharp N-H stretch will be replaced by a very broad and strong absorption band for the N⁺-H₂ stretches, typically appearing from 2200-3000 cm⁻¹.[7] This is a hallmark of ammonium salt formation.

-

Self-Validating Experimental Protocols

To empower researchers, the following are detailed, authoritative protocols for determining the most critical physicochemical properties.

Protocol: Determination of pKa by Potentiometric Titration

This method provides a direct and accurate measurement of the pKa by monitoring pH changes during titration.[17][18][19]

-

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-methyl-4-(trifluoromethoxy)aniline HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent mixture (e.g., water/methanol) if solubility is limited. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) added in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve).[17][20] The equivalence point can be determined from the inflection point of the curve or by analyzing the first derivative (dpH/dV).

-

-

Trustworthiness: This protocol is self-validating. The resulting sigmoidal titration curve provides a clear visual confirmation of the acid-base transition. The sharpness of the inflection point is an indicator of the accuracy of the measurement.

Caption: Workflow for potentiometric pKa determination.

Protocol: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[13][21][22][23]

-

Methodology:

-

Preparation: Add an excess amount of solid N-methyl-4-(trifluoromethoxy)aniline HCl to several vials containing a precise volume of the test medium (e.g., purified water, pH 7.4 phosphate buffer). The presence of undissolved solid at the end of the experiment is essential for ensuring saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.[24]

-

Validation: The concentration should be consistent across multiple samples and time points after the initial equilibration period to confirm that true equilibrium was achieved.

-

-

Trustworthiness: The requirement of visible excess solid throughout the experiment and the confirmation of concentration stability over time ensures that the measured value represents the true thermodynamic solubility, making the protocol inherently self-validating.

Caption: Workflow for shake-flask solubility determination.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its physicochemical properties. While direct experimental data for the salt is sparse, a robust profile can be constructed by analyzing its free base and applying fundamental principles of acid-base chemistry and salt formation. This guide provides researchers with both the synthesized data and the authoritative experimental frameworks needed to confidently utilize this compound. The provided protocols for pKa and solubility determination are industry-standard, self-validating systems that will yield the reliable, high-quality data necessary to advance drug discovery and materials science projects.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Malenović, A., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.

- Kim, H., et al. (2009). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. Langmuir.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Avdeef, A. (2012).

- Sigma-Aldrich. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline.

- Gross, K., & Seybold, P. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.

- Benchchem. (n.d.). Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.

- Chem-Impex. (n.d.). Aniline hydrochloride.

- Sigma-Aldrich. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4.

- Garuda International Inc. (n.d.). Aniline Hydrochloride.

- ChemScene. (n.d.). Safety Data Sheet: N-Methyl-4-(trifluoromethoxy)aniline.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline.

- Matrix Fine Chemicals. (n.d.). N-METHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 41419-59-4.

- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.

- Fisher Scientific. (n.d.). Aniline hydrochloride, 99%.

- ChemicalBook. (n.d.). Aniline hydrochloride | 142-04-1.

- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

- Benchchem. (n.d.). Spectroscopic comparison between 4-(Furan-2-yl)aniline and its hydrochloride salt.

- Alfa Chemistry. (n.d.). CAS 41419-59-4 N-METHYL-4-(TRIFLUOROMETHOXY)ANILINE.

- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.

- SpectraBase. (n.d.). Aniline hydrochloride - Optional[15N NMR] - Chemical Shifts.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- Benchchem. (n.d.). A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt.

- PubMed. (2007).

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- PMC - NIH. (2012).

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- Biosynth. (n.d.). 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.

Sources

- 1. N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4 [sigmaaldrich.com]

- 2. N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4 [sigmaaldrich.com]

- 3. N-METHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 41419-59-4 [matrix-fine-chemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. garudachem.com [garudachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. afit.edu [afit.edu]

- 9. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journaleras.com [journaleras.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. legislation.gov.uk [legislation.gov.uk]

- 22. filab.fr [filab.fr]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. lcms.cz [lcms.cz]

A Comprehensive Spectroscopic Analysis of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride: A Guide for Researchers

Abstract

This technical guide provides an in-depth spectroscopic analysis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride, a compound of interest in pharmaceutical and materials science research. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical techniques and interpretation, underscoring our commitment to scientific integrity and expertise.

Introduction: The Significance of this compound

N-methyl-4-(trifluoromethoxy)aniline and its derivatives are crucial building blocks in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃) is known to enhance metabolic stability and lipophilicity in drug candidates, making it a valuable substituent in modern drug design.[1] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of pharmaceutical compounds.[2] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development.

This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for N-methyl-4-(trifluoromethoxy)aniline, followed by a critical discussion on the expected spectral changes upon its conversion to the hydrochloride salt.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of N-methyl-4-(trifluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Experimental Protocol: A sample of N-methyl-4-(trifluoromethoxy)aniline is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.

Data Interpretation: The ¹H NMR spectrum of an aniline derivative provides a wealth of information about the substitution pattern on the aromatic ring and the nature of the amine substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | Multiplet | 4H | Aromatic Protons (C₂-H, C₃-H, C₅-H, C₆-H) |

| ~3.6 - 3.8 | Singlet | 1H | N-H Proton |

| ~2.8 | Singlet | 3H | N-CH₃ Protons |

Causality Behind Assignments:

-

Aromatic Protons (δ 6.8 - 7.2): The protons on the benzene ring appear in this region. The electron-donating nature of the N-methylamino group and the electron-withdrawing nature of the trifluoromethoxy group influence their precise chemical shifts. The expected pattern for a 1,4-disubstituted benzene ring is two doublets, but due to the similar electronic environments, they may appear as a more complex multiplet.

-

N-H Proton (δ 3.6 - 3.8): The proton attached to the nitrogen atom typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

-

N-CH₃ Protons (δ 2.8): The three protons of the methyl group attached to the nitrogen appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer with complete proton decoupling.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C₄ (ipso-carbon attached to -OCF₃) |

| ~143 | C₁ (ipso-carbon attached to -NHCH₃) |

| ~122 | C₃, C₅ (aromatic carbons) |

| ~115 | C₂, C₆ (aromatic carbons) |

| ~121 (quartet) | -OCF₃ |

| ~31 | N-CH₃ |

Causality Behind Assignments:

-

Ipso-Carbons (δ ~148, ~143): The carbons directly attached to the electronegative oxygen and nitrogen atoms are deshielded and appear at lower field.

-

Aromatic Carbons (δ ~115, ~122): The remaining aromatic carbons appear in the typical aromatic region. The electron-donating N-methylamino group shields the ortho and para carbons, while the trifluoromethoxy group has a more complex effect.

-

-OCF₃ Carbon (δ ~121): The carbon of the trifluoromethoxy group appears as a quartet due to coupling with the three fluorine atoms.

-

N-CH₃ Carbon (δ ~31): The methyl carbon appears in the aliphatic region of the spectrum.

The Effect of Hydrochloride Salt Formation

The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This has predictable and significant effects on the NMR spectra.

Caption: Expected NMR spectral changes upon protonation.

The protonation of the amine to an ammonium salt makes the nitrogen group strongly electron-withdrawing. This causes a downfield shift for all nearby protons, particularly the aromatic protons ortho and para to the ammonium group. The N-H proton signal will shift significantly downfield and broaden, now integrating to two protons (NH₂⁺).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A drop of the neat liquid sample is placed between two sodium chloride plates, and the spectrum is recorded.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 2800 - 3000 | C-H Stretch | Aromatic & Aliphatic |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1500 - 1520 | N-H Bend | Secondary Amine |

| 1200 - 1300 | C-O Stretch | Aryl Ether |

| 1100 - 1200 | C-F Stretch | Trifluoromethyl Group |

Causality Behind Assignments:

-

N-H Stretch (3350 - 3450 cm⁻¹): This characteristic sharp to medium peak is indicative of the N-H bond in a secondary amine.

-

Aromatic & Aliphatic C-H Stretches (2800 - 3000 cm⁻¹): These absorptions correspond to the C-H bonds in the aromatic ring and the methyl group.

-

Aromatic C=C Stretches (1600 - 1620 cm⁻¹): These peaks are characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-O and C-F Stretches (1100 - 1300 cm⁻¹): The strong absorptions in this region are due to the C-O bond of the ether and the C-F bonds of the trifluoromethyl group.

The Effect of Hydrochloride Salt Formation

The formation of the hydrochloride salt leads to distinct changes in the IR spectrum. The most notable change is the appearance of a very broad and strong absorption in the 2400-3200 cm⁻¹ region.[2][3] This is due to the stretching of the N⁺-H bonds in the newly formed ammonium ion.[4][5] The original N-H stretching band of the secondary amine will disappear. Additionally, new bands in the 1560-1620 cm⁻¹ region can appear due to NH₂⁺ deformation vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: The sample is introduced into an electron ionization (EI) mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.15 g/mol for the free base).[6] The fragmentation pattern provides clues about the molecule's structure.

Caption: Plausible fragmentation pathway for N-methyl-4-(trifluoromethoxy)aniline.

Plausible Fragmentations:

-

Loss of a methyl radical (•CH₃): This would result in a fragment with an m/z of 176.

-

Loss of an oxygen atom: This would lead to a fragment with an m/z of 175.

-

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-O bond can lead to the loss of the trifluoromethyl group.

The presence of nitrogen means the molecular ion peak will have an odd m/z value, which is consistent with the nitrogen rule.[7][8]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

-

NMR provides the carbon-hydrogen framework of the molecule.

-

IR confirms the presence of key functional groups.

-

MS determines the molecular weight and provides information about the molecule's connectivity through its fragmentation pattern.

Together, these techniques provide a comprehensive and self-validating confirmation of the structure and purity of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a deep understanding of the principles behind each analytical technique. By carefully interpreting the data from NMR, IR, and MS, and by understanding the effects of salt formation, researchers can confidently verify the identity and purity of this important compound, ensuring the integrity of their scientific endeavors.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

-

PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Available at: [Link]

-

Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4 [sigmaaldrich.com]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethoxy Group in Anilines: A Paradigm Shift for Modulating Biological Activity

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethoxy (-OCF₃) group, when appended to an aniline scaffold, offers a unique and powerful combination of physicochemical properties that profoundly influence a molecule's biological profile. This guide provides a comprehensive exploration of the biological activities of trifluoromethoxy-substituted anilines, moving beyond a simple catalog of effects to explain the underlying chemical principles and strategic considerations that drive their utility. We will dissect the impact of the -OCF₃ group on metabolic stability, lipophilicity, and target engagement, providing field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a dynamic guide to empower rational design and accelerate innovation.

The Trifluoromethoxy Substituent: More Than Just a Fluorinated Analogue

In drug design, small structural modifications can lead to dramatic shifts in efficacy, selectivity, and pharmacokinetics.[1] The trifluoromethoxy group is often compared to its more famous cousin, the trifluoromethyl (-CF₃) group, but it possesses a distinct and arguably more nuanced profile. While both are strongly electron-withdrawing and increase lipophilicity, the -OCF₃ group imparts a unique conformational and electronic signature.

The primary advantage stems from its exceptional metabolic stability.[2] The C-F bond is one of the strongest in organic chemistry, but the ether linkage in a methoxy (-OCH₃) group is a common site for metabolic cleavage by cytochrome P450 enzymes (O-demethylation). The trifluoromethoxy group is highly resistant to this enzymatic breakdown, a critical feature for increasing a drug's half-life and bioavailability.[2][3]

Furthermore, the -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π parameter of +1.04, slightly higher than that of the -CF₃ group (+0.88).[4] This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, a crucial factor for reaching intracellular targets or crossing the blood-brain barrier.[2][5]

| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Hansch-Leo π Value | -0.02 | +0.88 | +1.04 |

| Metabolic Stability | Low (Susceptible to O-demethylation) | High | Very High |

| Electronic Effect | Electron-donating (resonance) | Strongly electron-withdrawing | Strongly electron-withdrawing (inductive) |

| Hydrogen Bond Acceptor | Yes (Oxygen) | No | Weakly (Reduced by F atoms) |

Table 1: Comparative physicochemical properties of key functional groups.

This unique combination of properties makes trifluoromethoxy anilines highly sought-after building blocks for developing novel therapeutics and agrochemicals.[5][6]

Core Biological Activities & Mechanistic Insights

Trifluoromethoxy-substituted anilines are versatile scaffolds found in molecules targeting a wide array of biological processes. Their activity is not coincidental but a direct result of the physicochemical advantages conferred by the -OCF₃ group.

Enzyme Inhibition: Enhancing Potency and Stability

The aniline core provides a versatile handle for synthetic elaboration, while the -OCF₃ group helps to optimize binding and pharmacokinetic properties.

Case Study: Histone Deacetylase (HDAC) Inhibitors HDAC inhibitors are a promising class of anticancer agents. However, many early candidates suffered from poor metabolic stability.[7] Trifluoromethylketones (TFMKs), for example, are potent HDAC inhibitors but are rapidly metabolized in vivo to inactive alcohols. To overcome this, researchers have designed trifluoropyruvamides (TFPAs) derived from trifluoromethoxy anilines. This strategy replaces a metabolically weak point while retaining the necessary geometry and electronic properties for potent enzyme inhibition. The -OCF₃ group on the aniline "cap" region can enhance binding affinity through favorable interactions within the hydrophobic binding pocket of the enzyme.[7]

Kinase Inhibition In kinase inhibitors like Sorafenib, which utilizes a 4-chloro-3-(trifluoromethyl)aniline moiety, the fluorinated group is crucial for high potency.[8] Replacing the -CF₃ with a bioisosteric -OCF₃ group is a rational design strategy to potentially improve metabolic stability and fine-tune receptor interactions. The strong electron-withdrawing nature of the -OCF₃ group can modulate the pKa of the aniline nitrogen, influencing hydrogen bonding interactions critical for anchoring the inhibitor to the kinase hinge region.[9]

Ion Channel Modulation

Ion channels are critical drug targets, particularly in neuroscience.[10][11] The neuroprotective agent Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a 4-(trifluoromethoxy)aniline core.[3][12] Its mechanism involves the modulation of glutamatergic transmission and inactivation of voltage-gated sodium channels. The lipophilicity imparted by the -OCF₃ group is essential for its ability to penetrate the central nervous system and exert its effects.[4]

Figure 1: Logical flow demonstrating how the properties of the -OCF₃ group translate to improved drug performance.

Anticancer and Antimicrobial Activity

The trifluoromethoxy aniline scaffold is a recurring motif in compounds with potent antiproliferative activity.[13][14] The inclusion of the -OCF₃ group can enhance the bioavailability and cellular uptake of these agents.[14] For example, 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be synthesized from a trifluoromethyl aniline precursor, has shown significant anticancer activity across multiple cell lines.[14]

Recent studies have also highlighted the antimicrobial efficacy of fluorinated anilines. Derivatives have been shown to inhibit biofilm formation and exhibit bactericidal activity against pathogenic bacteria like Vibrio species.[15] The lipophilicity of these compounds is key to disrupting bacterial cell membranes and inhibiting essential processes like motility and virulence factor production.[15]

Agrochemical Applications

The principles that make trifluoromethoxy anilines valuable in pharmaceuticals also apply to agrochemicals.[5][16] Enhanced metabolic stability translates to greater environmental persistence, and increased lipophilicity ensures uptake by the target pest or plant.[2] These compounds serve as crucial intermediates for a new generation of herbicides, pesticides, and fungicides with improved efficacy and targeted action.[3][16][17]

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, experimental designs must be robust and self-validating. Below are representative protocols for assessing the biological activity of novel trifluoromethoxy aniline derivatives.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ of a test compound against a specific HDAC isoform (e.g., HDAC6).

Materials:

-

Test compound (e.g., a trifluoromethoxy aniline derivative) dissolved in DMSO.

-

Recombinant human HDAC6 enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution containing a lysine developer and Trichostatin A (TSA) as a stop reagent.

-

Positive control inhibitor (e.g., SAHA).

-

384-well black microplates.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like SAHA (positive control).

-

Enzyme Addition: Dilute the HDAC6 enzyme to the desired concentration in cold HDAC Assay Buffer. Add 20 µL of the enzyme solution to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Substrate Addition: Add 20 µL of the fluorogenic substrate (diluted in assay buffer) to all wells to initiate the reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Add 40 µL of the developer solution to each well. This stops the HDAC reaction and allows the developer enzyme to cleave the deacetylated substrate, releasing the fluorophore.

-

Final Incubation: Incubate for 15 minutes at room temperature.

-

Data Acquisition: Read the fluorescence intensity on a plate reader.

-

Data Analysis: Correct the data by subtracting the background fluorescence (wells with no enzyme). Calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Figure 2: A typical experimental workflow for an in vitro HDAC inhibition assay.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening

This protocol assesses the effect of a test compound on the proliferation of a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells.

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well clear tissue culture plates.

-

Spectrophotometer (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (no-cell control for background).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the no-cell control wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

Trifluoromethoxy-substituted anilines are not merely another class of chemical intermediates; they are strategic tools for overcoming long-standing challenges in drug discovery and agrochemical development. The unique combination of high lipophilicity and exceptional metabolic stability conferred by the -OCF₃ group provides a powerful platform for designing next-generation bioactive molecules with enhanced pharmacokinetic profiles and potent biological activity.[2][3][4] The causality is clear: by blocking common metabolic pathways and improving membrane permeability, these scaffolds enable molecules to reach their targets at effective concentrations for longer durations.

Future research will likely focus on expanding the synthetic accessibility of these compounds and exploring their application in novel therapeutic areas. As our understanding of structure-activity relationships deepens, the rational incorporation of the trifluoromethoxy aniline motif will continue to be a key strategy for transforming promising leads into successful, high-performing products.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Trifluoromethoxy group. Grokipedia.[Link]

-

Unlocking Innovation: The Role of Trifluoromethoxy Anilines in Agrochemical and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry.[Link]

-

The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Medium.[Link]

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH).[Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health (NIH).[Link]

-

The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. National Institutes of Health (NIH).[Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.[Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. SpringerLink.[Link]

-

4-(Trifluoromethoxy)aniline. PubChem.[Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health (NIH).[Link]

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.[Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.[Link]

-

Strategies to Identify Ion Channel Modulators: Current and Novel Approaches to Target Neuropathic Pain. PubMed.[Link]

-

Modulators of anion channels and transporters as alternative therapeutic agents to normalize airway surface liquid in cystic fibrosis. PubMed.[Link]

-

Use of Ion-Channel Modulating Agents to Study Cyanobacterial Na+ - K+ Fluxes. Biological Procedures Online.[Link]

-

Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. Defense Technical Information Center.[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 13. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chemimpex.com [chemimpex.com]

The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Beyond Classic Bioisosteres

In the landscape of drug design, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing molecular properties.[1][2] While the trifluoromethyl (-CF₃) group is a well-established mainstay for enhancing metabolic stability and binding affinity, its close relative, the trifluoromethoxy (-OCF₃) group, offers a more nuanced and powerful profile.[3][4] This guide provides a comprehensive analysis of the trifluoromethoxy group, moving beyond a simple catalog of its effects to explore the underlying physicochemical principles that make it a strategic asset for overcoming complex challenges in medicinal chemistry. We will delve into its unique electronic and steric properties, its profound impact on pharmacokinetics and pharmacodynamics, and the practical synthetic strategies for its incorporation, providing field-proven insights for researchers, scientists, and drug development professionals.

The Distinctive Physicochemical Signature of the Trifluoromethoxy Group

The utility of the -OCF₃ group stems from a unique combination of properties that distinguish it from other common substituents like the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. Understanding these fundamental characteristics is critical to rationally deploying it in drug design.

Lipophilicity and Electronic Effects

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo π parameter of +1.04.[3][5] This is significantly higher than that of the already lipophilic trifluoromethyl group (π = +0.88).[3][6] This high lipophilicity is crucial for enhancing a compound's ability to cross cellular membranes, which can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[7][8]

Electronically, the -OCF₃ group presents a dual character. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, while the oxygen atom is capable of a weak electron-donating resonance effect.[5][7] This combination makes the -OCF₃ group a "super-halogen" or "pseudohalogen" bioisostere.[1][5] Unlike the methoxy group, where the oxygen atom is a significant hydrogen bond acceptor, the potent inductive effect in the -OCF₃ group reduces the oxygen's ability to participate in hydrogen bonding, which can be a key factor in diminishing interactions with metabolic enzymes.[3]

Steric and Conformational Influence

When attached to an aromatic ring, the trifluoromethoxy group typically adopts a conformation perpendicular to the plane of the ring.[5][9] This is due to a combination of steric interactions and negative hyperconjugation (nO → σ*C-F).[10] This orthogonal orientation can be exploited to probe binding pockets in novel ways or to shield parts of a molecule from enzymatic attack, providing a distinct steric profile compared to the more freely rotating methoxy group.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data for the trifluoromethoxy group in comparison to other relevant substituents, providing a clear basis for strategic selection in drug design.

| Substituent | Hansch-Leo π Parameter | Hammett Constant (σₚ) | Steric Parameter (Van der Waals Radius, Å) | H-Bond Acceptor Strength |

| -H | 0.00 | 0.00 | 1.20 | None |

| -CH₃ | +0.56 | -0.17 | 2.00 | Weak |

| -OCH₃ | -0.02 | -0.27 | ~2.16 (non-spherical) | Strong |

| -CF₃ | +0.88 | +0.54 | 2.44 | Very Weak |

| -OCF₃ | +1.04[3][5][11] | +0.35 | ~2.73 (non-spherical) | Very Weak[3] |

Enhancing Pharmacokinetic Profiles: The Metabolic Shield

A primary driver for incorporating the -OCF₃ group is the dramatic improvement in metabolic stability.[7][12] This effect is a direct consequence of its chemical robustness and electronic nature.

Mechanism of Metabolic Stabilization

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group exceptionally resistant to oxidative metabolism, particularly cleavage by Cytochrome P450 (CYP) enzymes.[13] When an -OCF₃ group replaces a metabolically labile moiety, such as a methoxy or methyl group, it effectively blocks a primary site of metabolic attack.[3][13] This "metabolic switching" forces metabolism to occur at less favorable positions, reducing the overall rate of clearance and prolonging the drug's half-life.[13][14] The reduced hydrogen bond accepting capacity of the oxygen atom further contributes to this effect by weakening interactions with the active sites of metabolizing enzymes.[3]

Caption: Logical workflow of metabolic blocking by the -OCF₃ group.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method to quantify the metabolic stability of a compound, allowing for direct comparison between an analog and its trifluoromethoxylated derivative.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[14]

Materials:

-

Test compounds (e.g., Parent-CH₃ and Parent-CF₃)

-

Liver microsomes (human, rat, or mouse)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Positive control (e.g., Verapamil, a compound with known high clearance)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well incubation plate and thermal shaker

-

LC-MS/MS system

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of test compounds and the positive control in DMSO (e.g., 10 mM).

-

Create working solutions by diluting stocks in phosphate buffer to an intermediate concentration (e.g., 100 µM).

-

Thaw liver microsomes on ice and dilute to the final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsome solution to the wells of the 96-well plate.

-

Add the test compound working solution to achieve a final concentration of 1 µM and pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. For the T=0 time point, add the quenching solution before the NADPH solution.

-

-

Time Points and Quenching:

-

Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life indicates greater metabolic stability.[14]

-

Synthetic Pathways: Incorporating the Trifluoromethoxy Group

Despite its desirable properties, the incorporation of the -OCF₃ group is notoriously challenging.[3][10] This difficulty arises primarily from the high instability of the trifluoromethoxide anion (⁻OCF₃), which readily decomposes.[3] Consequently, direct nucleophilic substitution with this anion is often impractical. Research has focused on developing specialized reagents and methodologies to overcome this hurdle.

Common strategies can be broadly categorized into nucleophilic, electrophilic, and radical approaches.[3]

-

Copper- or Silver-Mediated Nucleophilic Trifluoromethoxylation: These methods often involve the reaction of aryl halides or diazonium salts with reagents like AgOCF₃ or CsOCF₃. The metal mediates the transfer of the -OCF₃ moiety under relatively mild conditions.[3]

-

Electrophilic Trifluoromethoxylation: Reagents have been developed that deliver an "OCF₃⁺" equivalent to electron-rich substrates like phenols or anilines.

-

Radical Trifluoromethoxylation: Modern approaches, including visible light photoredox catalysis, generate an -OCF₃ radical that can be added to various organic molecules, expanding the scope of accessible structures.[15]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Foundational Syntheses of N-Methylated Anilines: From Brute Force to Finesse

Abstract: The N-methyl aniline scaffold is a cornerstone in the synthesis of dyes, pharmaceuticals, and materials.[1] Its preparation has been a subject of intense study for over a century, with early investigations laying the critical groundwork for modern synthetic methods. This technical guide provides an in-depth exploration of the foundational studies on the synthesis of N-methylated anilines. We move beyond a simple recitation of protocols to dissect the causality behind these early experimental choices, examining the evolution from high-pressure, non-selective alkylations to the elegant control offered by reductive amination. This paper is intended for researchers, chemists, and drug development professionals who seek to understand the historical and mechanistic underpinnings of these vital transformations.

The Challenge of Direct Alkylation: Early Industrial Approaches and the Problem of Selectivity

The most conceptually straightforward approach to N-methylation is the direct reaction of aniline with a simple C1 source, such as methanol. Early industrial processes relied on this very strategy, typically by heating aniline with methanol in the presence of a strong acid like hydrochloric acid under high pressure in an autoclave.[2][3]

Mechanistic Underpinnings and Inherent Flaws

The reaction proceeds via a nucleophilic substitution mechanism. The acid catalyst first protonates the hydroxyl group of methanol, converting it into a good leaving group (water). Aniline, acting as a nucleophile, can then attack the methyl group.

However, the product, N-methylaniline, is itself a nucleophile and can compete with the starting aniline for the methylating agent. In fact, the secondary amine is often more nucleophilic than the primary amine, leading to the rapid formation of N,N-dimethylaniline. The process doesn't necessarily stop there; the tertiary amine can be further alkylated to form a quaternary ammonium salt, phenyltrimethylammonium chloride.

This lack of selectivity was a significant drawback of these early methods. The reaction vessel would contain a mixture of starting material, mono-methylated product, di-methylated product, and sometimes quaternary salts.[2] Separating these components, which have similar boiling points, proved to be a difficult and costly challenge for chemists.[2]

| Methylating Agent | Catalyst | Conditions | Primary Product(s) | Key Disadvantage | Source(s) |

| Methanol | Hydrochloric Acid | High Temperature, High Pressure (Autoclave) | Mixture of N-methylaniline and N,N-dimethylaniline | Poor selectivity, difficult separation of products | [2][3] |

| Methanol | Copper/Chromium Oxides | Vapour Phase, 180-450 °C | N-methylaniline, N,N-dimethylaniline | Requires high temperatures and specialized catalysts | [4] |

Visualizing the Over-Methylation Cascade

The sequential and competitive nature of direct N-methylation can be visualized as a cascade of reactions, where the product of one step becomes the reactant for the next, undesired step.

A Mechanistic Detour: The Hofmann-Martius Rearrangement

In the 1870s, in the course of studying N-alkylated anilines, August Wilhelm von Hofmann and Carl Alexander von Martius uncovered a fascinating rearrangement reaction.[5] While not a direct synthesis of N-methylaniline, the Hofmann-Martius rearrangement is a historically critical early study involving these molecules. The reaction converts a heated N-alkylated aniline hydrochloride salt into the corresponding ortho- and para-C-alkylated aniline.[5][6]

Causality of the Rearrangement